4-Aminobenzamid

Übersicht

Beschreibung

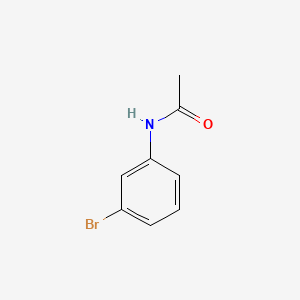

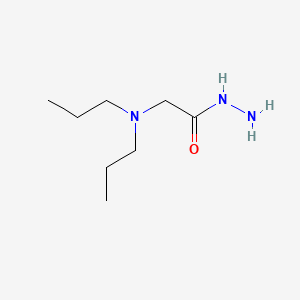

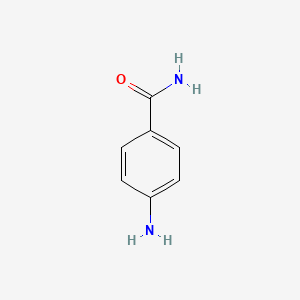

4-Aminobenzamide (4-AB) is a small molecule that has been widely used in scientific research due to its ability to modulate a variety of biochemical and physiological processes. 4-AB is a derivative of benzoic acid and is composed of a benzene ring with an amino group attached. It is an important tool in the study of various biological processes, including cell signaling and metabolism. 4-AB has been used to study the role of protein phosphorylation, protein-protein interactions, and the regulation of gene expression. Additionally, 4-AB has been used in drug development and in the diagnosis and treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Hemmung der Poly(ADP-Ribose) Polymerase (PARP)

4-Aminobenzamid ist bekannt für seine Rolle als PARP-Inhibitor . PARP ist ein nukleares Enzym, das an der DNA-Reparatur und dem programmierten Zelltod beteiligt ist. Durch die Hemmung von PARP wird this compound verwendet, um die Mechanismen des Zelltods und der DNA-Reparaturwege zu untersuchen. Diese Anwendung ist entscheidend für das Verständnis der zellulären Reaktionen auf DNA-Schäden und die Entwicklung von Krebstherapien.

Anti-Influenza-Virusmittel

Derivate von this compound wurden synthetisiert und auf ihre Anti-Influenza-Virusaktivitäten hin untersucht . Diese Derivate zeigen vielversprechende Ergebnisse als neuartige Mittel gegen verschiedene Stämme des Influenzavirus, was für die Entwicklung neuer antiviraler Medikamente von Bedeutung ist.

Antibakterielle Anwendungen

Die Synthese von Komplexen, die this compound enthalten, wurde auf ihre antibakterielle Aktivität hin untersucht . Diese Studien sind Teil der laufenden Suche nach neuen antibakteriellen Mitteln, die gegen resistente Bakterienstämme kämpfen können, was ein wachsendes Problem im Bereich der öffentlichen Gesundheit darstellt.

Molekularbiologische Forschung

In der Molekularbiologie wird this compound verwendet, um den Tod von Zielzellen durch zytotoxische Effektorzellen zu untersuchen . Diese Anwendung ist wichtig für das Verständnis von Immunreaktionen und könnte zu Fortschritten in der Immuntherapie führen.

Analytische Chemie

This compound wird in der analytischen Chemie aufgrund seiner Eigenschaften als Feststoff mit einem bestimmten Schmelzpunkt verwendet, der bei der Identifizierung und Charakterisierung von Substanzen hilft . Seine Stabilität und Löslichkeit machen es zu einer wertvollen Verbindung in verschiedenen analytischen Verfahren.

Umweltwissenschaften

Obwohl direkte Anwendungen von this compound in der Umweltwissenschaft nicht umfassend dokumentiert sind, trägt die Untersuchung seiner Synthese und Eigenschaften zum umfassenderen Verständnis umweltfreundlicher Verbindungen und ihrer potenziellen Anwendungen bei .

Industrielle Anwendungen

Im industriellen Umfeld wird this compound aufgrund seiner inhibitorischen Eigenschaften in Studien im Zusammenhang mit Zelltod und Enzymfunktionen verwendet . Seine Rolle in der Forschung kann zur Entwicklung neuer Materialien und Prozesse führen, die effizienter und umweltverträglicher sind.

Wirkmechanismus

- Role : It serves as an intermediate in the synthesis of folate by bacteria, plants, and fungi. In humans, PABA is considered nonessential because our gut microbiome generates it on its own .

- By interfering with the conversion of PABA to folate, certain drugs (sulfonamides) inhibit bacterial growth .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Aminobenzamide plays a crucial role in biochemical reactions, particularly as an inhibitor of poly (ADP-ribose) polymerase (PADPRP). This enzyme is responsible for the post-translational modification of proteins through poly ADP-ribosylation, a process essential for DNA repair and cellular stress responses. By inhibiting PADPRP, 4-Aminobenzamide interferes with the enzyme’s ability to repair DNA, leading to the accumulation of DNA damage and potentially inducing cell death. This interaction is particularly significant in the context of cancer research, where 4-Aminobenzamide is explored for its potential to enhance the efficacy of chemotherapy by sensitizing cancer cells to DNA-damaging agents .

Cellular Effects

4-Aminobenzamide exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by inhibiting DNA repair mechanisms. This compound also affects cell signaling pathways, particularly those involved in the cellular response to DNA damage. By inhibiting poly (ADP-ribose) polymerase, 4-Aminobenzamide disrupts the normal function of these pathways, leading to altered gene expression and cellular metabolism. Additionally, it has been observed to cause vacuolization in cells, a process where large vacuoles form within the cytoplasm, potentially disrupting normal cellular functions .

Molecular Mechanism

At the molecular level, 4-Aminobenzamide exerts its effects primarily through the inhibition of poly (ADP-ribose) polymerase. This inhibition occurs via direct binding to the enzyme’s active site, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This blockade results in the accumulation of DNA damage, as the enzyme is unable to facilitate DNA repair. Furthermore, 4-Aminobenzamide has been shown to interfere with other cellular processes, such as the inhibition of nuclear factor-kappa B (NF-κB) translocation to the nucleus, which plays a role in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminobenzamide have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can diminish over prolonged periods due to potential degradation. In in vitro studies, the long-term exposure of cells to 4-Aminobenzamide has been associated with sustained inhibition of DNA repair mechanisms, leading to cumulative DNA damage and altered cellular functions. In in vivo studies, the compound’s effects on cellular function have been observed to persist over time, with potential long-term consequences on tissue integrity and function .

Dosage Effects in Animal Models

The effects of 4-Aminobenzamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit poly (ADP-ribose) polymerase without causing significant toxicity. At higher doses, 4-Aminobenzamide can induce toxic effects, including severe DNA damage, apoptosis, and potential organ toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of poly (ADP-ribose) polymerase, beyond which adverse effects become more pronounced .

Metabolic Pathways

4-Aminobenzamide is involved in several metabolic pathways, particularly those related to DNA repair and cellular stress responses. The compound interacts with enzymes such as poly (ADP-ribose) polymerase, influencing the metabolic flux of ADP-ribose units and affecting the levels of metabolites involved in DNA repair. Additionally, 4-Aminobenzamide has been shown to impact the synthesis of folate, an essential vitamin for DNA synthesis and replication, by interfering with the enzyme dihydropteroate synthetase .

Transport and Distribution

Within cells and tissues, 4-Aminobenzamide is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on poly (ADP-ribose) polymerase. The compound may also interact with specific transporters or binding proteins that facilitate its localization to target sites within the cell. The distribution of 4-Aminobenzamide within tissues can vary, with higher concentrations observed in tissues with active DNA repair processes .

Subcellular Localization

The subcellular localization of 4-Aminobenzamide is primarily within the nucleus, where it interacts with poly (ADP-ribose) polymerase and other nuclear proteins involved in DNA repair. The compound’s localization to the nucleus is facilitated by its ability to diffuse through the nuclear membrane and bind to its target enzymes. This subcellular localization is critical for its function, as it allows 4-Aminobenzamide to effectively inhibit DNA repair processes at the site of damage .

Eigenschaften

IUPAC Name |

4-aminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKYZXDTTPVVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038814 | |

| Record name | 4-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-68-9 | |

| Record name | 4-Aminobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77722I6PAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.